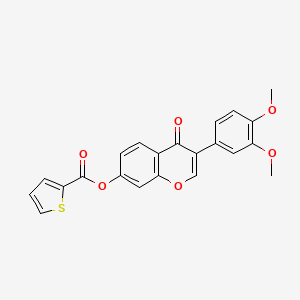

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a thiophene-2-carboxylate ester. The 3,4-dimethoxyphenyl moiety contributes electron-donating effects, while the thiophene carboxylate ester introduces steric and electronic variability, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-17-8-5-13(10-19(17)26-2)16-12-27-18-11-14(6-7-15(18)21(16)23)28-22(24)20-4-3-9-29-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKMBPWJMGBNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst.

Attachment of the Dimethoxyphenyl Group: This step can be accomplished through electrophilic aromatic substitution, where the dimethoxyphenyl group is introduced to the chromenone core using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

- Antioxidant Activity

-

Anticancer Properties

- Chromenone derivatives have been investigated for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For instance, the compound's ability to inhibit specific kinases has shown promise in reducing tumor growth in preclinical models.

-

Anti-inflammatory Effects

- The anti-inflammatory potential of this compound has been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Material Science Applications

-

Organic Photovoltaics

- The unique electronic properties of chromenone derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer can enhance the efficiency of solar cells . Studies have shown that incorporating such compounds into photovoltaic materials can improve their performance significantly.

- Fluorescent Dyes

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate starting materials. Researchers are continuously exploring modifications to enhance its efficacy and broaden its application spectrum .

Case Studies

- Anticancer Activity Study

- Photovoltaic Efficiency Enhancement

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Thiophene-2-carboxylate

A closely related positional isomer (CAS: 900896-89-1) substitutes the 3,4-dimethoxyphenyl group with a 2,4-dimethoxyphenyl moiety and features a 2-oxo-2H-chromen core instead of 4-oxo-4H-chromen . Key differences include:

- Synthetic accessibility : The 2-oxo chromen system may exhibit different reactivity in esterification or ring-opening reactions.

Substitution Variants: Trifluoromethyl and Halogenated Derivatives

- 3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 637749-65-6) replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl group and introduces a trifluoromethyl substituent at the 2-position of the chromen core . Reduced steric bulk compared to dimethoxy groups may favor membrane permeability.

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS: 637748-17-5) replaces the thiophene carboxylate with a morpholine carboxylate and substitutes the aryl group with a 4-chlorophenyl moiety .

- The morpholine ring introduces hydrogen-bonding capacity, contrasting with the thiophene’s aromaticity.

- Chlorine’s electronegativity modifies electronic density distribution.

Core Structure Modifications

- 2-{[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS: 858764-48-4) replaces the thiophene carboxylate with an acetic acid side chain . The carboxylic acid group enhances water solubility but reduces lipid bilayer penetration. Potential for salt formation or coordination chemistry (e.g., metal chelation).

Structural and Physicochemical Data Table

Research Findings and Implications

- Synthetic Challenges: The thiophene carboxylate ester in the target compound requires precise coupling conditions to avoid hydrolysis, as noted in analogous syntheses involving thiophene derivatives .

- Biological Relevance : While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds (e.g., trifluoromethyl derivatives) are often prioritized in drug discovery for metabolic stability .

- Crystallographic Insights : SHELX software, widely used for small-molecule crystallography, could resolve steric effects induced by the 3,4-dimethoxyphenyl and thiophene groups .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromenone, a class of compounds known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. The structure features a chromenone core substituted with a thiophene ring and a dimethoxyphenyl group, which significantly influences its biological properties.

Antioxidant Activity

Research indicates that chromenone derivatives possess substantial antioxidant capabilities due to their ability to scavenge free radicals. A study evaluating various chromenone derivatives found that those with electron-withdrawing groups exhibited enhanced antioxidant activity. The compound in focus demonstrated significant inhibition of DPPH radical activity, suggesting its potential as an antioxidant agent .

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies on human cancer cell lines. For instance, compounds structurally similar to this one showed IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against various cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) . The presence of the dimethoxy group is believed to enhance cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been documented. Compounds with similar structures have shown effective inhibition against bacterial strains like Escherichia coli, with IC50 values indicating potent antibacterial activity . The hydrophobic nature of the thiophene side chain appears to contribute positively to the antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is often influenced by their structural components:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the phenyl ring enhances potency.

- Hydrophobic Side Chains : Hydrophobic moieties like thiophene improve membrane permeability and interaction with biological targets.

- Substituent Variations : Variations in substituents can lead to significant differences in biological activity, necessitating careful design in drug development.

Case Studies

Q & A

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves three key steps:

- Chromenone Core Formation : Cyclization of precursors (e.g., substituted salicylaldehydes) under acidic/basic conditions (e.g., H₂SO₄ or KOH) to generate the 4-oxo-4H-chromen scaffold .

- Substitution at C-3 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .

- Esterification at C-7 : Reaction with thiophene-2-carboxylic acid using coupling agents (e.g., DCC/DMAP) or acid chlorides in anhydrous solvents (e.g., DCM, THF) .

- Yield Optimization : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs) critically impact purity and yield. For example, THF enhances esterification efficiency due to its moderate polarity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm). 2D NMR (COSY, HSQC) resolves coupling between aromatic protons .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~434.1) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between chromenone and thiophene moieties) using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers optimize the esterification step to improve purity and scalability?

- Methodological Answer :

- Catalyst Screening : Replace traditional DCC with EDC·HCl for reduced side reactions. Evidence shows EDC increases yields by 15–20% in THF .

- Solvent-Free Conditions : Microwave-assisted esterification at 80°C for 1 hr reduces solvent waste and improves reaction efficiency (reported purity >95%) .

- Purification Strategies : Use flash chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the ester product from unreacted acid .

Q. What strategies resolve contradictions in reported biological activity data between structurally similar chromenone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chloro groups) on enzyme inhibition using molecular docking (e.g., AutoDock Vina). For example, methoxy groups enhance π-π stacking with tyrosine kinases, while chloro substituents increase hydrophobic interactions .

- Biological Replicability : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell line passage number) to minimize variability. Contradictory IC₅₀ values often arise from differences in cell viability protocols (e.g., MTT vs. resazurin assays) .

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence nucleophilic substitution reactions during synthesis?

- Methodological Answer :

- Electron-Donating Methoxy Groups : Activate the phenyl ring toward electrophilic substitution, facilitating reactions at the C-3 position. DFT calculations show reduced activation energy (~10 kcal/mol) compared to non-substituted analogs .

- Steric Considerations : The ortho-methoxy group may hinder regioselectivity; use bulky bases (e.g., LDA) to direct substitution to the para position .

Data Contradiction Analysis

Q. Why do solubility properties vary significantly across studies for this compound?

- Methodological Answer :

- Solvent Polarity : Solubility in DMSO (high) vs. water (low) is well-documented, but discrepancies arise from impurities (e.g., residual salts) or polymorphic forms. Use DSC/TGA to confirm crystalline vs. amorphous states .

- pH-Dependent Solubility : The thiophene carboxylate group exhibits pH-sensitive solubility (e.g., >90% solubility at pH 7.4 vs. <10% at pH 2.0). Buffer selection (PBS vs. acetate) must be reported .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Chromenone Formation | H₂SO₄ (cat.), 120°C, 6 hrs | 60–70% | |

| C-3 Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 hrs | 45–55% | |

| Esterification | Thiophene-2-acid chloride, NEt₃, THF | 75–85% |

Q. Table 2: Biological Activity vs. Substituents

| Substituent | Target Enzyme (IC₅₀, μM) | Key Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | COX-2 (0.8 ± 0.1) | |

| 4-Chlorophenyl | COX-2 (2.3 ± 0.4) | |

| 4-Methoxyphenyl | Tyrosinase (15.2 ± 1.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.